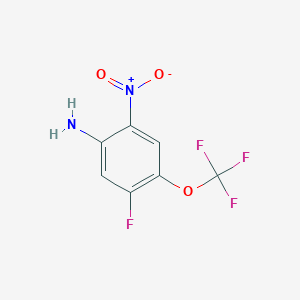

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline

説明

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F4N2O3 and a molecular weight of 240.11 g/mol . This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an aniline core. It is used in various research and industrial applications due to its unique chemical properties.

特性

IUPAC Name |

5-fluoro-2-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWOWTCHXJDULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 5-fluoro-4-(trifluoromethoxy)aniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

Reduction: 5-Fluoro-2-amino-4-(trifluoromethoxy)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: C7H4F4N2O2

Molecular Weight: 224.115 g/mol

IUPAC Name: 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline

CAS Number: [116369-23-4]

The compound features a fluorinated aromatic ring, which enhances its reactivity and stability, making it suitable for various chemical transformations.

Pharmaceutical Applications

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline has gained attention in medicinal chemistry due to its potential as a precursor for the synthesis of bioactive compounds.

Anticancer Agents

Recent studies have focused on the synthesis of novel anticancer agents derived from this compound. For instance, derivatives containing the trifluoromethoxy group have shown enhanced activity against specific cancer cell lines, attributed to their ability to disrupt cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

Research indicates that compounds derived from 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline exhibit significant antimicrobial properties. A study demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Agrochemical Applications

The compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide.

Herbicidal Activity

Studies have shown that fluorinated anilines can act as effective herbicides due to their ability to inhibit specific metabolic pathways in plants. The introduction of the trifluoromethoxy group has been linked to increased herbicidal potency compared to non-fluorinated counterparts .

Synthesis and Methodology

The synthesis of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline typically involves nitration reactions followed by substitution processes. A notable method includes the reaction of 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent, yielding the desired product with high selectivity .

Case Study: Development of Anticancer Drugs

A recent study focused on synthesizing a series of derivatives from 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline, leading to compounds that exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted structure-activity relationships (SAR) that inform future drug design .

Case Study: Herbicide Efficacy Testing

In another study, field trials evaluated the herbicidal efficacy of formulations containing this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential utility in crop protection strategies .

作用機序

The mechanism of action of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. The exact mechanism of action depends on the specific application and target .

類似化合物との比較

Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethoxy)aniline: Lacks the nitro and fluoro substituents, making it less reactive in certain chemical reactions.

Uniqueness

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

生物活性

5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to an aniline backbone. Its molecular formula is , and it has a CAS number of 2366994-50-3. The unique combination of these functional groups contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.25 - 64 µg/mL |

| Escherichia coli | Not specified |

| Vancomycin-resistant S. aureus | Not specified |

In a study evaluating fluoro and trifluoromethyl-substituted compounds, 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline exhibited notable activity against MRSA strains, with some derivatives showing MIC values as low as 0.031 µg/mL, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in certain cancer cell lines.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance their efficacy against resistant cancer types .

Case Studies

Several case studies have documented the biological effects of 5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline:

- Study on MRSA : A study demonstrated that derivatives of this compound significantly reduced biofilm formation in MRSA strains compared to traditional antibiotics like vancomycin .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that compounds with MIC values below 1 µg/mL exhibited selectivity indices greater than 10 against Vero cells, suggesting a favorable therapeutic window .

Q & A

Q. How do substituents affect crystal packing and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。